molecular formula C27H52ClNO6Si2 B8037972 N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride

N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride

Cat. No.: B8037972
M. Wt: 578.3 g/mol
InChI Key: IKSNXSHFJGKMNF-QTXBERLJSA-N
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Description

(STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 40% in ethanol, is an organosilicon compound widely used in various scientific research applications. This compound is a quaternary ammonium salt, which is known for its versatility in fields such as biochemistry, pharmacology, and materials science. The chemical formula for this compound is C27H52ClNO6Si2, and it is typically provided as a 40% solution in ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE involves the reaction of styrylmethyl chloride with bis(triethoxysilylpropyl)amine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

(STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and various nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to prevent decomposition or unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted ammonium salts .

Scientific Research Applications

(STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a chemical intermediate in the synthesis of other organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules and surfaces for various biological assays.

    Industry: The compound is used in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of (STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged surfaces, such as cell membranes, leading to disruption of membrane integrity. The silane groups can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion and modification of surface properties.

Comparison with Similar Compounds

Similar Compounds

    (VINYLBENZYL)BIS(TRIETHOXYSILYL)PROPYLAMMONIUM CHLORIDE: Similar in structure but with a vinyl group instead of a styryl group.

    (METHACRYLOYLOXYMETHYL)BIS(TRIETHOXYSILYL)PROPYLAMMONIUM CHLORIDE: Contains a methacryloyloxy group instead of a styryl group.

Uniqueness

(STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE is unique due to its combination of a styryl group and triethoxysilylpropyl groups, which provide both reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO6Si2.ClH/c1-9-26(35(29-11-3,30-12-4)31-13-5)28(24-20-23-25-21-18-17-19-22-25)27(10-2)36(32-14-6,33-15-7)34-16-8;/h17-23,26-27H,9-16,24H2,1-8H3;1H/b23-20-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSNXSHFJGKMNF-QTXBERLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N(CC=CC1=CC=CC=C1)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(N(C/C=C\C1=CC=CC=C1)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52ClNO6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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